molecular formula C14H15ClN2O2S B5143173 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide

Cat. No. B5143173
M. Wt: 310.8 g/mol
InChI Key: PGPCJYPUERYZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of compounds known as thiazoles, which are commonly used in the development of drugs for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play a crucial role in cell signaling.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to affect various biochemical and physiological processes in cells. Studies have reported that 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to affect the levels of various neurotransmitters in the brain, which may have implications for its use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its high potency and specificity. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to have a low toxicity profile, which makes it an attractive candidate for drug development. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide. One potential area of research is the development of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide and to identify potential side effects associated with its use.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves the condensation of 4-chlorophenol with 5-methyl-2-thiocyanato-1,3-thiazole in the presence of a suitable base. The resulting product is then subjected to a reaction with butanoyl chloride to obtain the final compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, which is attributed to its ability to induce apoptosis in cancer cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-3-12(19-11-6-4-10(15)5-7-11)13(18)17-14-16-8-9(2)20-14/h4-8,12H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPCJYPUERYZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(S1)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide

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